molecular formula C17H21NO3 B8514576 1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane

1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane

Cat. No. B8514576
M. Wt: 287.35 g/mol
InChI Key: NSRLBJFRMMPGOK-UHFFFAOYSA-N
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Description

1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol

InChI

InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3

InChI Key

NSRLBJFRMMPGOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane (4.3 g) in dimethylacetamide (125 ml), 30% aqueous ammonia (125 ml) was added and the reaction mixture was kept for 12 hours at room temperature in an hermetically sealed vessel. The mixture was then concentrated under vacuum to a small volume, poured into water, saturated with NaCl, and extracted with ethylacetate. The organic phase was washed with water, dried over Na2SO4, filtered, and the solvent evaporated under vacuum. The obtained oily residue was purified on chromatographic column (CHCl3 :CH3OH:NH4OH 180:20:2 as eluant), to give 1,1 g of 1-amino-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane as single RS,SR diastereoisomer, m.p. 115°-117° C. In analogous fashion, using appropriate starting compounds prepared according to the procedure described in the example 1, 2 and 7, the compound 1-amino-2-hydroxy-3-(4-trifluoromethyl-phenoxy)-3-phenyl-propane was obtained as single RS,SR diastereoisomer, m.p. 120°-122° C.
Name
(RS,SR)-1-(p-toluenesulfonyloxy)-2-hydroxy-3-(2-ethoxy-phenoxy)-3-phenyl-propane
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOc1ccccc1OC(c1ccccc1)C(O)COS(=O)(=O)c1ccc(C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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